4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid
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Overview
Description
4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with various reagents to introduce the benzoic acid moiety. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A hormone that regulates sleep-wake cycles.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Compared to these compounds, this compound is unique due to its specific structure, which combines the indole moiety with a benzoic acid group, providing distinct chemical and biological properties .
Properties
CAS No. |
920009-29-6 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[[2-(5-methoxy-1H-indol-3-yl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-6-7-18-17(10-16)15(12-21-18)8-9-20-11-13-2-4-14(5-3-13)19(22)23/h2-7,10,12,20-21H,8-9,11H2,1H3,(H,22,23) |
InChI Key |
DHKFPVZZYUZGBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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